An In-depth Technical Guide to 5-Isopropylthiazol-2-amine (CAS: 101080-15-3)
An In-depth Technical Guide to 5-Isopropylthiazol-2-amine (CAS: 101080-15-3)
Abstract
This technical guide provides a comprehensive scientific overview of 5-Isopropylthiazol-2-amine, a heterocyclic amine of significant interest in medicinal chemistry and synthetic organic chemistry. The 2-aminothiazole scaffold is a well-established "privileged structure" in drug discovery, known for a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] This document delves into the fundamental chemical properties, outlines a robust and detailed synthetic protocol based on the classical Hantzsch thiazole synthesis, provides predicted analytical and spectroscopic data for characterization, and discusses the potential applications in drug development based on the rich pharmacology of its structural class. Safety and handling protocols are also detailed to ensure trustworthy and reproducible research. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical building block.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[2][3] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a key component in numerous natural products, most famously in Vitamin B1 (Thiamine), and in a multitude of synthetic drugs.[2] The 2-aminothiazole moiety, in particular, has garnered immense attention as a pharmacophore. This structural motif is present in numerous FDA-approved drugs and experimental therapeutics, demonstrating a remarkable spectrum of biological activities.[4] These activities span from antimicrobial and antifungal to anticancer, anti-inflammatory, and even central nervous system applications.[1][4][5]
The versatility of the 2-aminothiazole core stems from its multiple points for chemical modification, particularly at the 2-amino group and positions 4 and 5 of the thiazole ring.[3] These modifications allow for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile. 5-Isopropylthiazol-2-amine represents a valuable building block within this chemical class, offering an isopropyl substituent at the 5-position which can influence protein-ligand interactions and metabolic pathways.
Physicochemical and Structural Properties
5-Isopropylthiazol-2-amine is a liquid at room temperature, possessing the core characteristics of a primary aromatic amine fused to a heterocyclic system.[6] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 101080-15-3 | [6][7][8] |
| Molecular Formula | C₆H₁₀N₂S | [6] |
| Molecular Weight | 142.22 g/mol | [6] |
| Appearance | Liquid | [6] |
| Purity | Typically ≥95% | [9] |
| InChI Key | MENMPXBUKLPJKR-UHFFFAOYSA-N | [6] |
| Storage | Keep in dark place, sealed in dry, 2-8°C | [8] |
Synthesis of 5-Isopropylthiazol-2-amine
The most direct and widely applicable method for the synthesis of 2-aminothiazoles is the Hantzsch Thiazole Synthesis .[8][10] This robust reaction involves the cyclocondensation of an α-haloketone (or α-haloaldehyde) with a thiourea or thioamide.[10] For the specific synthesis of 5-Isopropylthiazol-2-amine, the key precursors are 1-bromo-3-methyl-2-butanone and thiourea.
Mechanistic Rationale
The Hantzsch synthesis proceeds via a well-established mechanism. The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization where one of the amino groups attacks the carbonyl carbon. The final step is a dehydration event, which leads to the formation of the aromatic thiazole ring. This one-pot reaction is highly efficient and is a cornerstone of heterocyclic synthesis.[10]
Detailed Experimental Protocol
This protocol is a representative procedure based on established Hantzsch synthesis methodologies and should be adapted and optimized by the end-user.[10]
Materials:
-
1-Bromo-3-methyl-2-butanone
-
Thiourea
-
Absolute Ethanol
-
Saturated Sodium Bicarbonate Solution
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Heating mantle with magnetic stirring
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiourea (1.0 equivalent) in absolute ethanol (approximately 5-10 mL per gram of thiourea).
-
Reagent Addition: To the stirring solution, add 1-bromo-3-methyl-2-butanone (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt formed during the reaction, until the pH is approximately 7-8.
-
Isolation: The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration. If the product remains in solution, the ethanol can be removed under reduced pressure. The resulting aqueous residue is then extracted with an appropriate organic solvent (e.g., ethyl acetate, 3x volume of aqueous layer).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Isopropylthiazol-2-amine.
Analytical and Spectroscopic Characterization
Confirming the identity and purity of the synthesized 5-Isopropylthiazol-2-amine is critical. The following data are predicted based on the known structure and spectroscopic data from analogous 2-aminothiazole derivatives.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted, 400 MHz, CDCl₃):
-
δ ~6.8-7.0 ppm (s, 1H): This singlet corresponds to the proton at the C4 position of the thiazole ring.
-
δ ~4.8-5.2 ppm (br s, 2H): A broad singlet characteristic of the primary amine (-NH₂) protons.
-
δ ~2.9-3.1 ppm (sept, 1H, J ≈ 7 Hz): The septet arises from the methine proton (-CH) of the isopropyl group, split by the six adjacent methyl protons.
-
δ ~1.2-1.3 ppm (d, 6H, J ≈ 7 Hz): A doublet representing the six equivalent protons of the two methyl (-CH₃) groups of the isopropyl substituent.
-
-
¹³C NMR (Predicted, 100 MHz, CDCl₃):
-
δ ~168-170 ppm: C2 (carbon bearing the amino group).
-
δ ~140-145 ppm: C5 (carbon bearing the isopropyl group).
-
δ ~115-120 ppm: C4 (protonated carbon of the thiazole ring).
-
δ ~28-32 ppm: Methine carbon (-CH) of the isopropyl group.
-
δ ~22-24 ppm: Methyl carbons (-CH₃) of the isopropyl group.
-
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): The mass spectrum is expected to show a prominent molecular ion (M⁺) peak at m/z = 142. The fragmentation pattern would likely involve the loss of a methyl group ([M-15]⁺) to give a fragment at m/z = 127, and potentially other fragments characteristic of the thiazole ring.
Infrared (IR) Spectroscopy
-
Characteristic Absorptions (cm⁻¹):
-
3400-3200 cm⁻¹ (broad): N-H stretching vibrations of the primary amine group.
-
3100-3000 cm⁻¹: C-H stretching of the aromatic thiazole ring.
-
2960-2850 cm⁻¹: Aliphatic C-H stretching of the isopropyl group.
-
~1620 cm⁻¹: N-H scissoring (bending) vibration.
-
~1540 cm⁻¹: C=N stretching within the thiazole ring.
-
Potential Applications in Drug Discovery and Development
While specific biological data for 5-Isopropylthiazol-2-amine is not extensively published, its structural class is rich with pharmacological activity. This compound serves as an excellent starting point or intermediate for the development of novel therapeutic agents.
-
Antimicrobial Agents: The 2-aminothiazole scaffold is a core component of many antibacterial and antifungal agents.[1] Derivatization of the 2-amino group can lead to compounds with potent activity against a range of pathogens, including drug-resistant strains.[11][12]
-
Anticancer Therapeutics: Numerous 2-aminothiazole derivatives have demonstrated significant antiproliferative effects on various cancer cell lines.[5] They can act through various mechanisms, including kinase inhibition and disruption of cellular signaling pathways.[11]
-
Anti-inflammatory Drugs: Certain substituted 2-aminothiazoles have been investigated for their anti-inflammatory properties, suggesting potential for development into treatments for inflammatory disorders.[5]
-
Antitrypanosomal and Antiprotozoal Agents: The 2-aminothiazole core has been explored for activity against various parasites, including those responsible for Chagas disease and Leishmaniasis.[13]
The isopropyl group at the 5-position provides a lipophilic substituent that can enhance binding to hydrophobic pockets in target proteins and may influence the compound's metabolic profile.
Safety, Handling, and Storage
As a research chemical, 5-Isopropylthiazol-2-amine should be handled with appropriate care in a laboratory setting. While a specific, comprehensive safety data sheet (SDS) is not publicly available, data from structurally related amines and thiazoles suggest the following precautions.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, a laboratory coat, and eye/face protection.[7]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[8][9] Recommended storage is at 2-8°C.[8]
-
Hazards: Based on related compounds, potential hazards may include skin irritation, serious eye irritation, and respiratory irritation.[9] It may be harmful if swallowed or in contact with skin.
Always consult a comprehensive and compound-specific Safety Data Sheet from the supplier before use.
Conclusion
5-Isopropylthiazol-2-amine (CAS 101080-15-3) is a valuable heterocyclic building block with significant potential for application in drug discovery and medicinal chemistry. Its synthesis is readily achievable through the well-established Hantzsch reaction. As a member of the privileged 2-aminothiazole family, it provides a versatile scaffold for the development of novel compounds targeting a wide range of diseases. This guide provides the foundational knowledge required for its synthesis, characterization, and safe handling, empowering researchers to explore its full potential in their scientific endeavors.
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- eMolecules AstaTech / 5-ISOPROPYLTHIAZOL-2-AMINE / 0.25g / 222806700. (n.d.). Fisher Scientific.
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- Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. (2016). European Journal of Medicinal Chemistry.
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